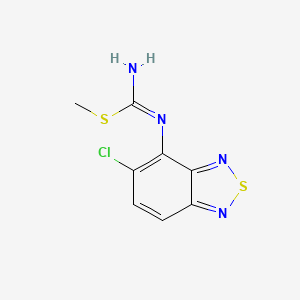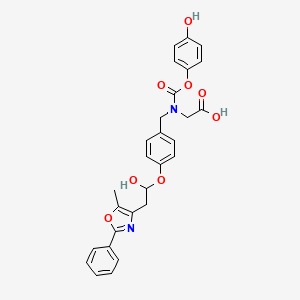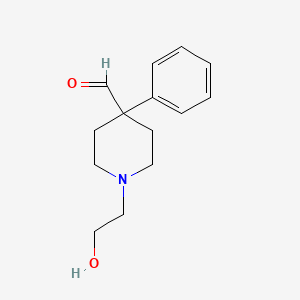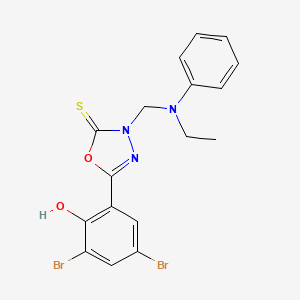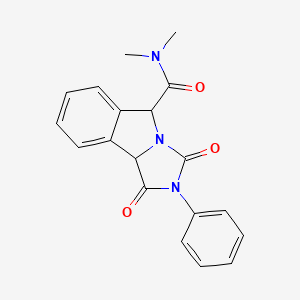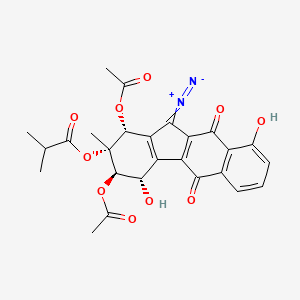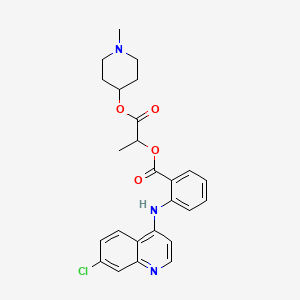
beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid: is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid typically involves multi-step organic reactions. A common route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propanoic acid side chain: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenylmethyl group.
Reduction: Reduction reactions could target the benzimidazole ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of benzimidazole compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole
- beta-Methyl-2-(phenylmethyl)-1H-benzimidazole-1-propanoic acid
Uniqueness
The presence of the trifluoromethyl group and the specific substitution pattern on the benzimidazole ring can confer unique chemical and biological properties to beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid, distinguishing it from other similar compounds.
Properties
CAS No. |
141245-96-7 |
|---|---|
Molecular Formula |
C19H17F3N2O2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-[2-benzyl-5-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(9-18(25)26)24-16-8-7-14(19(20,21)22)11-15(16)23-17(24)10-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,25,26) |
InChI Key |
JXXFWRQATUUBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


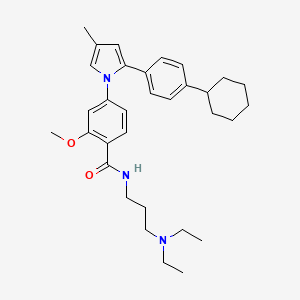
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)


